molecular formula C7H10F2O2 B6599034 3-cyclobutyl-2,2-difluoropropanoic acid CAS No. 1780905-32-9

3-cyclobutyl-2,2-difluoropropanoic acid

Cat. No.: B6599034
CAS No.: 1780905-32-9
M. Wt: 164.15 g/mol
InChI Key: OGCSTZAOVNBKJZ-UHFFFAOYSA-N
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Description

3-cyclobutyl-2,2-difluoropropanoic acid is a fluorinated organic compound with a unique structure that includes a cyclobutyl ring and two fluorine atoms attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclobutyl-2,2-difluoropropanoic acid typically involves the introduction of fluorine atoms into a propanoic acid derivative. One common method is the addition of difluorocarbene to a cyclobutyl-substituted alkene, followed by hydrolysis to yield the desired acid. The reaction conditions often require the use of strong bases and fluorinating agents under controlled temperatures to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The use of continuous flow reactors can enhance the efficiency and safety of the production process, allowing for better control over reaction parameters and product quality.

Chemical Reactions Analysis

Types of Reactions

3-cyclobutyl-2,2-difluoropropanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-cyclobutyl-2,2-difluoropropanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in various chemical research and industrial applications.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways involving fluorinated substrates.

    Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the development of drugs that require fluorinated moieties for enhanced bioactivity and stability.

    Industry: The compound’s properties make it useful in the development of advanced materials, including polymers and coatings with improved performance characteristics.

Mechanism of Action

The mechanism of action of 3-cyclobutyl-2,2-difluoropropanoic acid involves its interaction with molecular targets through its fluorinated and cyclobutyl groups. These interactions can affect enzyme activity, receptor binding, and other biochemical processes. The fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

Similar Compounds

    3-cyclobutyl-2-fluoropropanoic acid: This compound has a similar structure but with only one fluorine atom, which can affect its reactivity and applications.

    3-cyclobutylpropanoic acid:

    2,2-difluoropropanoic acid: Without the cyclobutyl group, this compound has distinct reactivity and applications.

Uniqueness

3-cyclobutyl-2,2-difluoropropanoic acid is unique due to the combination of its cyclobutyl ring and two fluorine atoms, which confer specific chemical properties and reactivity. This makes it a valuable compound for research and industrial applications where such characteristics are desired.

Properties

IUPAC Name

3-cyclobutyl-2,2-difluoropropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c8-7(9,6(10)11)4-5-2-1-3-5/h5H,1-4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCSTZAOVNBKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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